6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2/c1-15(2)27-11-10-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-4-6-18(7-5-17)34(31,32)28-12-8-16(3)9-13-28/h4-7,15-16H,8-14H2,1-3H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUSWQAHRLUMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Thieno[2,3-c]pyridine Derivatives
The thieno[2,3-c]pyridine scaffold is structurally analogous to 2-amino-3-benzoylthiophenes, which exhibit allosteric enhancement of adenosine A1 receptor binding . Key differences include:
- Sulfonamide vs. Benzoyl Groups : The sulfonamide linker in the target compound introduces hydrogen-bonding capability and polarity, contrasting with the planar benzoyl group in PD 81,723. This modification could alter pharmacokinetic properties such as solubility and membrane permeability.
Adenosine Receptor Modulators
Evidence from adenosine A1 receptor studies highlights critical SAR trends :
- Amino Group Requirement: The 2-amino group in thiophene derivatives is essential for allosteric enhancement. The target compound retains this feature but incorporates it into a fused heterocyclic system, which may stabilize intramolecular hydrogen bonding (as proposed for PD 81,723).
- Keto Carbonyl vs.
Bioactivity and Selectivity
Comparative data for key analogs are summarized below:
Notes:
- The target compound’s sulfonamide group may improve solubility over PD 81,723’s lipophilic trifluoromethylphenyl group.
- The fused pyridine-thiophene system could reduce metabolic degradation compared to simpler thiophene derivatives.
Computational and Structural Insights
- Lumping Strategies : Computational models often group compounds with similar substituents (e.g., sulfonamides, carboxamides) to predict physicochemical behavior . The target compound’s sulfonamide and piperidinyl groups may align it with "polar heterocycle" clusters in such models.
- Conformational Analysis: Intramolecular hydrogen bonding between the 2-amino and carbonyl groups, as proposed for PD 81,723, is likely conserved in the target compound, stabilizing its bioactive conformation .
Q & A
Q. How can cryo-EM or X-ray crystallography elucidate binding modes with biological targets?
- Methodology : Co-crystallize the compound with its target protein (e.g., kinase domain) using vapor diffusion. Resolve structures at ≤2.0 Å resolution and validate binding poses via molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .
Cross-Disciplinary Considerations
Q. What integrative approaches combine synthetic chemistry with machine learning for derivative design?
Q. How can microfluidic systems enhance scalability of low-yield reactions?
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
